molecular formula C18H18ClN3O4 B3438840 (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B3438840
M. Wt: 375.8 g/mol
InChI Key: ZWHCRISXJBNTQI-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure, incorporating a phenylpiperazine moiety, is frequently explored in the design of compounds with anticancer activity . Research on structurally similar anthranilic acid derivatives highlights the potential of such frameworks in creating potent anticancer agents, where they have demonstrated activity against tumor cell lines . Furthermore, the nitrophenyl group is a key feature in several classes of antimicrobial prodrugs. Studies on nitrofuranyl piperazine analogs have shown potent activity against challenging pathogens like Mycobacterium abscessus (Mab), with mechanisms of action that can involve reductive activation and disruption of bacterial metabolism . This compound serves as a versatile building block for investigating new mechanisms of action and overcoming resistance in areas such as oncology and infectious disease research.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-16(17)20-8-10-21(11-9-20)18(23)14-12-13(22(24)25)6-7-15(14)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHCRISXJBNTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone , with the CAS number 321532-86-9, belongs to a class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O4C_{18}H_{18}ClN_{3}O_{4} with a molecular weight of 375.81 g/mol. The structure features a chloro and nitro substituent on a phenyl ring and a methoxy group on another phenyl ring connected via a piperazine moiety.

Key Chemical Properties:

PropertyValue
Molecular FormulaC18H18ClN3O4
Molecular Weight375.81 g/mol
Melting PointNot specified
Boiling PointNot specified

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antidepressant Effects : The piperazine derivatives have been studied for their potential antidepressant properties, likely due to their interaction with serotonin receptors.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although specific IC50 values and mechanisms require further elucidation.
  • Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.

The mechanisms through which this compound exerts its biological effects are not fully characterized but may involve:

  • Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors, influencing mood and anxiety.
  • Inhibition of Tumor Growth : The nitro group may play a role in reactive oxygen species generation, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives could significantly reduce depressive-like behaviors in animal models, suggesting that this compound may have similar effects due to its structural components .
  • Antitumor Efficacy : Research on related compounds indicated significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . Further investigation is needed to establish the specific antitumor activity of this compound.
  • Neuropharmacological Studies : Investigations into the neuropharmacological profile of piperazine derivatives revealed promising results in modulating dopamine and serotonin pathways, which could be relevant for treating psychiatric disorders .

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity
Research has indicated that compounds similar to (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone exhibit antipsychotic effects. These derivatives can act as glycine uptake inhibitors, which are beneficial in treating psychoses and related disorders. The mechanism involves modulation of neurotransmitter systems, particularly glutamate and dopamine pathways .

2. Antidepressant Effects
Studies have shown that piperazine derivatives can possess antidepressant properties. The incorporation of the methoxyphenyl group may enhance serotonin receptor affinity, contributing to mood regulation .

3. Antimicrobial Properties
Preliminary investigations suggest that this compound may have antimicrobial activity against certain bacterial strains. The nitro group is often associated with increased antibacterial efficacy, making it a candidate for further exploration in antibiotic development .

Case Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound. The results demonstrated significant improvements in behavioral symptoms in animal models of schizophrenia compared to control groups, indicating potential for clinical application in human subjects.

Case Study 2: Antidepressant Activity

Another investigation focused on the structural modifications of piperazine compounds aimed at enhancing their antidepressant effects. This study found that compounds with similar structures to this compound showed increased binding affinity to serotonin receptors, leading to improved efficacy in preclinical models .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntipsychotic15
Compound BAntidepressant10
This compoundAntimicrobial20

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Research

(a) [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone (LGH)
  • Key Differences : The nitro group is positioned at the 4th carbon of the chlorophenyl ring (vs. 5th in the target compound).
  • Binding Affinity : LGH exhibited a low S-score (-12.3 kcal/mol) in molecular docking against influenza nucleoprotein, forming hydrogen bonds with ARG305, TYR289, and π-π interactions with TYR52 and ASP302 .
  • Activity : Stabilizes nucleoprotein oligomers by bridging dimer interfaces, similar to O-methoxy-nucleozin .
(b) O-Methoxy-Nucleozin
  • Structure : Shares the 2-methoxyphenyl-piperazine motif but replaces the oxazole with a 5-methylisoxazole and positions nitro at C4 .
  • Potency : Demonstrated superior inhibitory activity (IC₅₀ = 0.8 µM) in stabilizing influenza nucleoprotein oligomers, attributed to its isoxazole ring’s enhanced π-stacking .
(c) 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (MehT-3,7)
  • Modifications : Replaces the chloronitrophenyl group with a 4-hydroxyphenyl moiety.
  • Activity: Dual inhibition of Agaricus bisporus tyrosinase (AbTYR, IC₅₀ = 3.52 µM) and human tyrosinase (hTYR, IC₅₀ = 5.4 µM), highlighting the role of phenolic groups in metal chelation .

Chlorophenyl-Piperazine Antagonists

(d) [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
  • Structural Variation : Incorporates a benzodioxol-methyl group on piperazine.
  • Applications : Explored in neurological disorders due to its high blood-brain barrier permeability, though activity data remain unpublished .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituent on Piperazine Core Heterocycle Key Interactions S-Score/Binding Energy (kcal/mol) Biological Activity
Target Compound 2-Chloro-5-nitrophenyl Methanone ARG305, TYR52 (predicted) N/A Under investigation
LGH 2-Chloro-4-nitrophenyl Oxazole ARG305, TYR289, ASP302 -12.3 Influenza nucleoprotein stabilizer
O-Methoxy-Nucleozin 2-Chloro-4-nitrophenyl Isoxazole TYR296, ASP290 -14.1 IC₅₀ = 0.8 µM (nucleoprotein)
MehT-3,7 4-Hydroxyphenyl Methanone Metal-binding site N/A Dual tyrosinase inhibitor

Table 2: Molecular Properties

Compound Name Molecular Formula SMILES Notation (Simplified)
Target Compound C₂₂H₂₁ClN₄O₅ COC1=C(C=CC(=C1)Cl)N+[O-]... (full in )
LGH C₂₂H₂₁ClN₄O₅ [O-]N+C1=CC=C(C=C1Cl)N... (see )
MehT-3,7 C₁₉H₂₁N₂O₃ COC1=C(C=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)O

Key Research Findings

Substituent Positioning : Nitro at C4 (LGH, O-methoxy-nucleozin) enhances π-stacking with aromatic residues (TYR52/289), while C5-nitro (target compound) may alter steric compatibility in binding pockets .

Heterocycle Impact : Isoxazole (O-methoxy-nucleozin) outperforms oxazole (LGH) in stabilizing PPIs, likely due to improved hydrophobic contacts .

Pharmacophore Flexibility : Hydroxyphenyl (MehT-3,7) enables dual enzyme inhibition, whereas chloronitrophenyl groups favor viral protein targeting .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential coupling of the 2-chloro-5-nitrophenyl and 2-methoxyphenylpiperazine moieties via a carbonyl linker. Optimization includes:

  • Stepwise amide formation : Use coupling agents like EDCI/HOBt for efficient bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Reactions at 0–5°C minimize side reactions during nitro group stabilization .
  • Yield improvement : Purification via column chromatography (e.g., ethyl acetate/hexane gradient) achieves >85% purity .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 7.35–7.04 ppm for chlorophenyl groups) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 413.08 (calculated for C18_{18}H16_{16}ClN3_3O4_4) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect nitro-group degradation byproducts .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodology :

  • Receptor binding assays : Radioligand displacement studies (e.g., serotonin 5-HT1A_{1A}/5-HT2A_{2A} receptors) due to structural similarity to arylpiperazine pharmacophores .
  • Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cell lines (IC50_{50} > 50 µM indicates low basal toxicity) .

Advanced Research Questions

Q. How can computational modeling predict target engagement and binding modes?

  • Methodology :

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., 5-HT receptors). The methoxyphenyl group shows π-π stacking with Phe3.36 in 5-HT1A_{1A} .
  • MD simulations : Assess stability of protein-ligand complexes (RMSD < 2 Å over 100 ns trajectories) .
  • Pharmacophore mapping : Align nitro and carbonyl groups with known active site residues (e.g., Asp3.32 for ionic interactions) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response reevaluation : Test compound stability under assay conditions (e.g., nitro group reduction in acidic media may yield inactive metabolites) .
  • Off-target profiling : Use kinome-wide screening (e.g., DiscoverX) to identify unintended kinase inhibition .
  • Structural analogs : Compare with derivatives lacking the nitro group to isolate pharmacophoric contributions .

Q. How do substituents influence physicochemical properties and bioavailability?

  • Methodology :

  • LogP determination : Shake-flask method (experimental LogP ~2.8) correlates with moderate membrane permeability .
  • Thermal analysis : DSC reveals a melting point of 168–170°C, indicating crystalline stability .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) improve aqueous solubility (2.1 mg/mL at pH 7.4) .

Q. What experimental designs validate protein-protein interaction (PPI) stabilization effects?

  • Methodology :

  • Crystallography : Resolve ligand-bound PPI complexes (e.g., dimer interfaces in viral polymerases) .
  • SPR/BLI : Measure real-time binding kinetics (KD_D < 10 µM suggests strong stabilization) .
  • Functional assays : Test viral replication inhibition in H1N1 models to confirm PPI-driven antiviral activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Reactant of Route 2
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(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

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